1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl-
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Overview
Description
1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- is a fluorinated sulfonamide compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Preparation Methods
The synthesis of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated pentane with sulfonamide precursors under controlled conditions.
Propenyl Substitution: The final step involves the substitution of a propenyl group onto the nitrogen atom of the sulfonamide, typically using propenyl halides in the presence of a base.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include fluorinated amines, sulfonic acids, and substituted propenyl derivatives.
Scientific Research Applications
1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s stability and resistance to degradation make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biochemical pathways being activated or inhibited. The propenyl group allows for further functionalization, enabling the compound to interact with a wide range of molecular targets.
Comparison with Similar Compounds
Similar compounds to 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- include:
- 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-
- 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulphonamide
These compounds share similar fluorinated structures but differ in the functional groups attached to the sulfonamide nitrogen. The uniqueness of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- lies in its propenyl group, which provides additional reactivity and potential for further chemical modifications.
Properties
CAS No. |
335-97-7 |
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Molecular Formula |
C8H6F11NO2S |
Molecular Weight |
389.19 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-prop-2-enylpentane-1-sulfonamide |
InChI |
InChI=1S/C8H6F11NO2S/c1-2-3-20-23(21,22)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h2,20H,1,3H2 |
InChI Key |
YJJPIVVOMTXOQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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